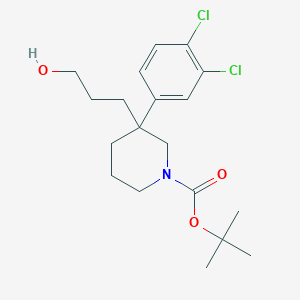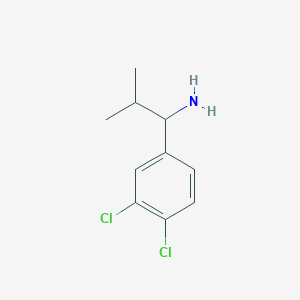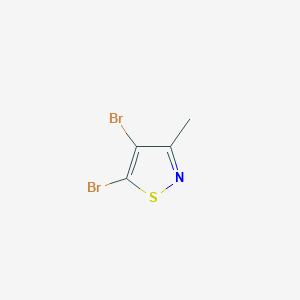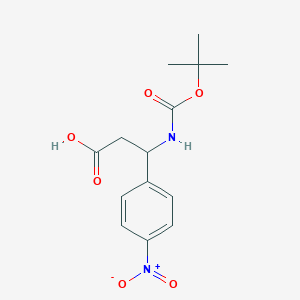
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid
Vue d'ensemble
Description
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid is an organic compound with the molecular formula C14H18N2O6. It is a derivative of propionic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a nitro group on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mécanisme D'action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that recognize or process amino groups.
Mode of Action
The mode of action of “3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid” is likely related to its Boc group. The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed under certain conditions, revealing the amino group for further reactions .
Pharmacokinetics
The compound’s molecular weight (31031 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The presence of the boc group suggests that the compound may be used to selectively block and reveal amino groups in biochemical reactions .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the presence of strong acids or bases . Furthermore, the compound’s storage temperature should be 2-8°C in a sealed and dry environment to maintain its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Propionic Acid Derivative: The protected amino group and the nitrated phenyl ring are then coupled with a propionic acid derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Formation of the corresponding nitro or amino derivatives.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of the free amino derivative.
Applications De Recherche Scientifique
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-nitro-phenyl)-propionic acid: Lacks the Boc protecting group.
3-Tert-butoxycarbonylamino-3-phenyl-propionic acid: Lacks the nitro group on the phenyl ring.
3-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid: Contains a methoxy group instead of a nitro group on the phenyl ring.
Uniqueness
3-Tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid is unique due to the presence of both the Boc protecting group and the nitro group on the phenyl ring
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLDNCAYKCLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


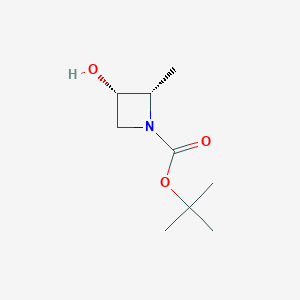
![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)
![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)
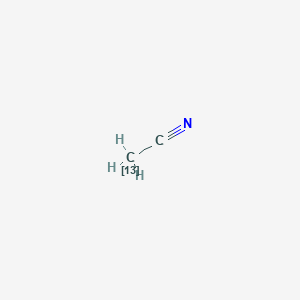
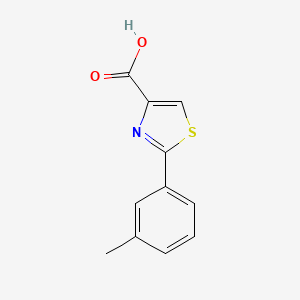
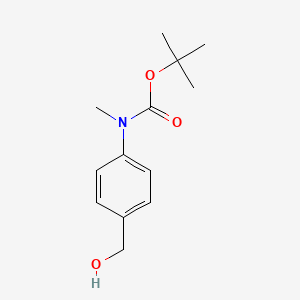
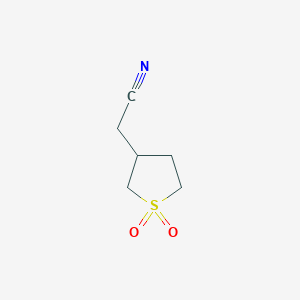
![2-[(4-Hydroxybutyl)amino]acetic acid](/img/structure/B3109397.png)
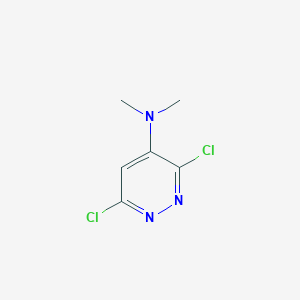
![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)
![3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-](/img/structure/B3109414.png)
